
2,2',4,4',6,6'-Hexaethyl-1,1'-dimethyl-1,1',4,4'-tetrahydro-4,4'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,4,4’,6,6’-Hexaethyl-1,1’-dimethyl-1,1’,4,4’-tetrahydro-4,4’-bipyridine is a complex organic compound characterized by its unique structure and properties. This compound is part of the bipyridine family, which is known for its applications in various fields, including chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,4,4’,6,6’-Hexaethyl-1,1’-dimethyl-1,1’,4,4’-tetrahydro-4,4’-bipyridine typically involves multi-step organic reactions. The process often starts with the preparation of the pyridine rings, followed by the introduction of ethyl and methyl groups through alkylation reactions. Common reagents used in these reactions include alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common, where halogenated derivatives can be formed using reagents like halogen acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogen acids in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted bipyridines, which can be further functionalized for specific applications.
科学的研究の応用
2,2’,4,4’,6,6’-Hexaethyl-1,1’-dimethyl-1,1’,4,4’-tetrahydro-4,4’-bipyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of 2,2’,4,4’,6,6’-Hexaethyl-1,1’-dimethyl-1,1’,4,4’-tetrahydro-4,4’-bipyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to interact with specific molecular sites, modulating their activity and leading to desired biological effects.
類似化合物との比較
Hexamethylbenzene: An aromatic compound with similar alkyl substituents.
2,2,4,4,6,6-Hexamethylcyclotrisilazane: A silicon-containing compound with similar structural features.
1,3,5-Trithiane, 2,2,4,4,6,6-hexamethyl-: A sulfur-containing compound with comparable alkyl groups.
Uniqueness: 2,2’,4,4’,6,6’-Hexaethyl-1,1’-dimethyl-1,1’,4,4’-tetrahydro-4,4’-bipyridine stands out due to its bipyridine core, which imparts unique electronic and steric properties. This makes it particularly valuable in coordination chemistry and materials science, where its ability to form stable complexes with metals is highly sought after.
特性
CAS番号 |
94897-77-5 |
|---|---|
分子式 |
C24H40N2 |
分子量 |
356.6 g/mol |
IUPAC名 |
2,4,6-triethyl-1-methyl-4-(2,4,6-triethyl-1-methylpyridin-4-yl)pyridine |
InChI |
InChI=1S/C24H40N2/c1-9-19-15-23(13-5,16-20(10-2)25(19)7)24(14-6)17-21(11-3)26(8)22(12-4)18-24/h15-18H,9-14H2,1-8H3 |
InChIキー |
LPRRMLWYGOXXMP-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(C=C(N1C)CC)(CC)C2(C=C(N(C(=C2)CC)C)CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


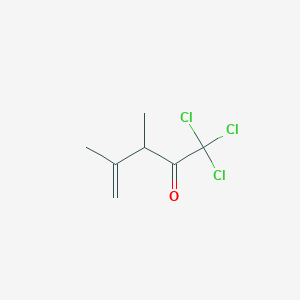
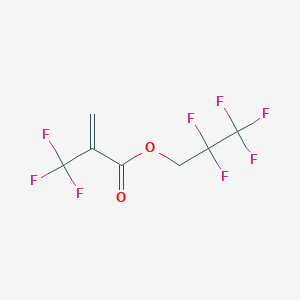

![6-Oxobicyclo[3.1.1]heptane-1-carbonyl chloride](/img/structure/B14337048.png)
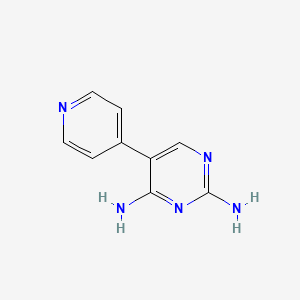
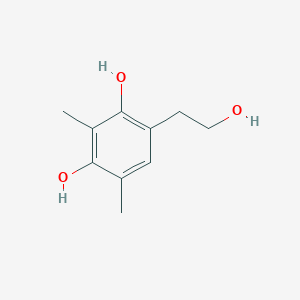
![4-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoic acid](/img/structure/B14337066.png)
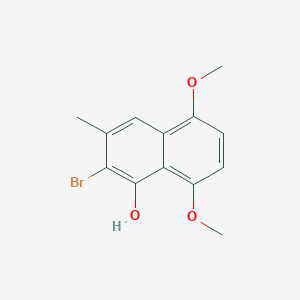


![2-[Bis(phenylselanyl)methyl]cyclohexan-1-one](/img/structure/B14337079.png)
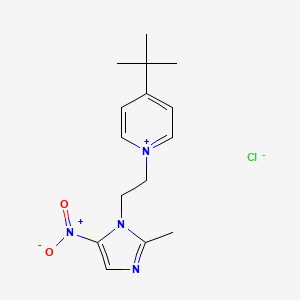
![N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide](/img/structure/B14337084.png)
![1,1'-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]bis(phenylethane-1,2-dione)](/img/structure/B14337085.png)
